molecular formula C7H9NO B049959 1-Methyl-4H-pyridine-3-carbaldehyde CAS No. 117539-14-7

1-Methyl-4H-pyridine-3-carbaldehyde

Cat. No. B049959
M. Wt: 123.15 g/mol
InChI Key: KKPDDSVRUOLJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4H-pyridine-3-carbaldehyde (MPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1-Methyl-4H-pyridine-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile and a Lewis base. 1-Methyl-4H-pyridine-3-carbaldehyde can form complexes with metal ions, which can be used in catalytic reactions. It can also act as a ligand, forming coordination complexes with metal ions.

Biochemical And Physiological Effects

1-Methyl-4H-pyridine-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-Methyl-4H-pyridine-3-carbaldehyde can inhibit the growth of certain cancer cells. It has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

1-Methyl-4H-pyridine-3-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research on 1-Methyl-4H-pyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for 1-Methyl-4H-pyridine-3-carbaldehyde and its derivatives. Another area of research could focus on the potential applications of 1-Methyl-4H-pyridine-3-carbaldehyde in catalysis and material science. Further studies could also explore the biochemical and physiological effects of 1-Methyl-4H-pyridine-3-carbaldehyde and its potential applications in medicine.

Synthesis Methods

1-Methyl-4H-pyridine-3-carbaldehyde can be synthesized through a simple three-step process. The first step involves the condensation of 2-acetylpyridine with paraformaldehyde in the presence of sodium hydroxide. This reaction leads to the formation of 2-(formylmethyl)pyridine. In the second step, this intermediate compound is treated with methylamine, which results in the formation of 1-methyl-4-(formylmethyl)pyridinium chloride. Finally, this compound is reduced with sodium borohydride to yield 1-Methyl-4H-pyridine-3-carbaldehyde.

Scientific Research Applications

1-Methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields of science. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 1-Methyl-4H-pyridine-3-carbaldehyde is also used as a key intermediate in the synthesis of pyridine-based ligands, which have potential applications in catalysis and material science.

properties

IUPAC Name

1-methyl-4H-pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-8-4-2-3-7(5-8)6-9/h2,4-6H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPDDSVRUOLJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4-dihydropyridine-3-carbaldehyde

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